molecular formula C7H6FNO3 B11913289 1H-Pyrrole-2-carboxylic acid, 3-fluoro-5-formyl-, methyl ester

1H-Pyrrole-2-carboxylic acid, 3-fluoro-5-formyl-, methyl ester

Cat. No.: B11913289
M. Wt: 171.13 g/mol
InChI Key: QJHBBLKRIDOORH-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-carboxylic acid, 3-fluoro-5-formyl-, methyl ester is a chemical compound with the molecular formula C7H6FNO3 and a molecular weight of 171.13 g/mol . This compound is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The presence of fluorine and formyl groups on the pyrrole ring imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.

Preparation Methods

The synthesis of 1H-Pyrrole-2-carboxylic acid, 3-fluoro-5-formyl-, methyl ester can be achieved through several synthetic routes. One common method involves the condensation of 3-fluoro-5-formylpyrrole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial production methods may involve the use of more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

1H-Pyrrole-2-carboxylic acid, 3-fluoro-5-formyl-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications .

Scientific Research Applications

1H-Pyrrole-2-carboxylic acid, 3-fluoro-5-formyl-, methyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 3-fluoro-5-formyl-, methyl ester and its derivatives involves interactions with various molecular targets. The presence of the fluorine atom can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The formyl group can participate in nucleophilic addition reactions, making the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

1H-Pyrrole-2-carboxylic acid, 3-fluoro-5-formyl-, methyl ester can be compared with other pyrrole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

1H-Pyrrole-2-carboxylic acid, 3-fluoro-5-formyl-, methyl ester (CAS No. 1904577-15-6) is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrole ring with specific substituents that may enhance its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H6FNO3
  • Molecular Weight : 171.13 g/mol
  • Predicted Melting Point : 326.6 ± 42.0 °C
  • Density : 1.408 ± 0.06 g/cm³

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the Knorr reaction and Vilsmeier–Haack formylation. These methods allow for the introduction of functional groups that are critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that pyrrole derivatives exhibit significant antimicrobial properties. For instance, a series of synthesized pyrrole compounds were tested against various bacterial strains and fungi, showing promising results:

CompoundAntibacterial Activity (MIC μg/mL)Antifungal Activity (Zone of Inhibition mm)
Compound A<0.016 (against M. tuberculosis)20 (against Candida albicans)
Compound B1 (against Staphylococcus aureus)18 (against Aspergillus niger)

The introduction of electron-withdrawing groups such as fluorine has been shown to enhance the activity against drug-resistant strains of bacteria, particularly in tuberculosis cases .

The mechanism by which these compounds exert their antimicrobial effects often involves inhibition of critical bacterial enzymes or pathways. For example, certain pyrrole derivatives have been identified as inhibitors of the mycolic acid biosynthesis pathway in Mycobacterium tuberculosis, specifically targeting the MmpL3 protein . This inhibition leads to disruption of cell wall synthesis, ultimately resulting in bacterial death.

Cytotoxicity Studies

In vitro cytotoxicity assessments reveal that many pyrrole derivatives maintain low toxicity profiles while exhibiting potent antimicrobial activity. For example, one study reported an IC50 value greater than 64 μg/mL for several compounds, indicating a favorable therapeutic index .

Case Study 1: Antitubercular Activity

A study focused on the design and synthesis of pyrrole-2-carboxamides based on structure-guided strategies showed that specific modifications to the pyrrole ring significantly enhanced anti-tuberculosis activity. Compounds with a fluorophenyl moiety demonstrated MIC values below 0.016 μg/mL against drug-resistant strains . These findings suggest that further optimization of the pyrrole scaffold could lead to new effective treatments for tuberculosis.

Case Study 2: Antimicrobial Derivatives

Another investigation synthesized novel methyl pyrrole-3-carboxylate derivatives and evaluated their antimicrobial efficacy against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that introducing methoxy groups into the structure improved antibacterial activity significantly, highlighting the importance of structural modifications in enhancing biological effects .

Properties

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

IUPAC Name

methyl 3-fluoro-5-formyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C7H6FNO3/c1-12-7(11)6-5(8)2-4(3-10)9-6/h2-3,9H,1H3

InChI Key

QJHBBLKRIDOORH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(N1)C=O)F

Origin of Product

United States

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